Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylicacid
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Overview
Description
Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylicacid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylicacid typically involves multiple steps, including the formation of the isoquinoline core, introduction of the tert-butoxycarbonyl (Boc) protecting group, and subsequent functionalization to introduce the carboxylic acid group. Common reagents used in these steps include:
- Isoquinoline precursors
- Boc anhydride for the introduction of the Boc group
- Oxidizing agents for functional group transformations
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a precursor to bioactive compounds.
Medicine: Potential use in drug development due to its isoquinoline core.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylicacid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Tetrahydroisoquinoline: A reduced form of isoquinoline.
Boc-protected amino acids: Compounds with similar protecting groups.
Uniqueness
Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylicacid is unique due to its specific stereochemistry and functional groups, which can impart distinct biological and chemical properties compared to other isoquinoline derivatives.
Properties
Molecular Formula |
C15H25NO4 |
---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
(4R,4aS,8aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-10-6-4-5-7-11(10)12(9-16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11-,12-/m0/s1 |
InChI Key |
WKSDPIQVLGEEQS-SRVKXCTJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCC[C@@H]2[C@H](C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCC2C(C1)C(=O)O |
Origin of Product |
United States |
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